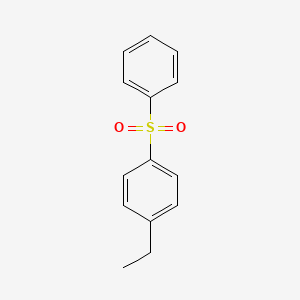
4-Ethylphenylsulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenylsulfonylbenzene is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, with an ethyl group substituent at the para position. This compound is part of the sulfone family, known for their versatility in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethylphenylsulfonylbenzene can be synthesized through several methods:
Sulfonation of 4-ethylbenzene: This involves the reaction of 4-ethylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base.
Oxidation of 4-ethylphenyl sulfide: This method uses oxidizing agents such as hydrogen peroxide or sodium periodate to convert 4-ethylphenyl sulfide to this compound.
Industrial Production Methods: Industrial production typically involves the sulfonation process due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Electrophilic Aromatic Substitution: this compound can undergo nitration, halogenation, and sulfonation reactions due to the electron-donating effect of the ethyl group.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized further to sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nitration: 4-Ethyl-2-nitrophenylsulfonylbenzene.
Halogenation: 4-Ethyl-2-chlorophenylsulfonylbenzene or 4-Ethyl-2-bromophenylsulfonylbenzene.
Aplicaciones Científicas De Investigación
4-Ethylphenylsulfonylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethylphenylsulfonylbenzene involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
4-Methylphenylsulfonylbenzene: Similar structure but with a methyl group instead of an ethyl group.
4-Isopropylphenylsulfonylbenzene: Contains an isopropyl group, leading to different steric and electronic effects.
Uniqueness: 4-Ethylphenylsulfonylbenzene is unique due to the specific electronic and steric effects imparted by the ethyl group, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-2-12-8-10-14(11-9-12)17(15,16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQFMYBDGVJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














